3-(2-Piperidinyl)-2-naphthol hydrochloride molecular weight and formula
3-(2-Piperidinyl)-2-naphthol hydrochloride molecular weight and formula
An In-Depth Technical Guide to 3-(2-Piperidinyl)-2-naphthol Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of 3-(2-Piperidinyl)-2-naphthol hydrochloride, a heterocyclic compound integrating the pharmacologically significant piperidine ring with the versatile 2-naphthol scaffold. This document details the molecule's fundamental physicochemical properties, proposes a representative synthetic methodology grounded in established organic chemistry principles, and explores its potential applications in drug discovery and development. The narrative is structured to provide researchers, scientists, and medicinal chemists with both foundational knowledge and field-proven insights into the strategic value of this molecular architecture. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a technical resource for professionals engaged in the synthesis and evaluation of novel therapeutic agents.
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in approved pharmaceuticals, earning them the designation of "privileged structures." The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prominent of these scaffolds.[1][2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[3] The prevalence of the piperidine moiety is attributed to its ability to adopt well-defined, low-energy chair conformations, allowing its substituents to be precisely oriented in three-dimensional space to interact with biological targets.[4] Furthermore, the basic nitrogen atom provides a key site for hydrogen bonding and salt formation, which can modulate physicochemical properties such as solubility and bioavailability.[4]
Complementing the piperidine core is the 2-naphthol (or β-naphthol) moiety. As a naphthalene homologue of phenol, 2-naphthol is an electron-rich aromatic system and a highly versatile intermediate in organic synthesis.[5][6] Its unique reactivity, with nucleophilic sites at the C-1 position and the phenolic oxygen, makes it a valuable precursor for constructing a diverse array of complex heterocyclic systems, including chromenes, xanthenes, and other biologically relevant molecules.[6]
The compound 3-(2-Piperidinyl)-2-naphthol hydrochloride represents a strategic fusion of these two powerful scaffolds. It combines the three-dimensional structural features of piperidine with the rigid, aromatic platform of naphthol. This guide elucidates the chemical identity of this compound and explores its synthetic accessibility and potential as a foundational structure for developing novel chemical entities with therapeutic promise.
Physicochemical Properties and Structural Data
The fundamental identity of a compound is defined by its molecular formula, weight, and structure. These core parameters are essential for stoichiometric calculations, analytical characterization, and registration. The key data for 3-(2-Piperidinyl)-2-naphthol hydrochloride are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈ClNO | [7] |
| Molecular Weight | 263.77 g/mol | Calculated |
| CAS Number | 1049742-74-6 | [7] |
| Canonical SMILES | C1CCC(NC1)C2=C(C=C3C=CC=CC3=C2)O.Cl | |
| IUPAC Name | 3-(piperidin-2-yl)naphthalen-2-ol hydrochloride |
Synthesis and Methodological Rationale
While numerous methods exist for the synthesis of aminoalkylnaphthols, one-pot multicomponent reactions (MCRs) are particularly efficient for generating molecular complexity from simple precursors.[6][8] The Betti reaction, a variant of the Mannich reaction, is a classic and robust method for producing 1-aminoalkyl-2-naphthols by condensing 2-naphthol, an aldehyde, and an amine. A logical adaptation of this principle can be applied to the synthesis of the title compound's free base.
Proposed Synthetic Protocol: Reductive Amination Pathway
A plausible and controllable route involves the synthesis of an imine intermediate followed by reduction. This two-step, one-pot procedure offers high yields and stereochemical control possibilities.
Step 1: Imine Formation
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To a solution of 2-hydroxy-3-naphthaldehyde (1.0 eq) in anhydrous ethanol (10 mL/mmol) in a round-bottom flask, add piperidin-2-amine (1.05 eq).
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Add a catalytic amount of acetic acid (0.1 eq) to the mixture.
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Causality Explanation: The reaction is an acid-catalyzed nucleophilic addition-elimination. The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the primary amine of piperidin-2-amine. The catalyst is crucial for accelerating the subsequent dehydration step to form the C=N double bond of the imine.
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-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Step 2: Imine Reduction and Salt Formation
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Cool the reaction mixture to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
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Causality Explanation: Sodium borohydride is a mild and selective reducing agent that effectively reduces the imine C=N bond to a C-N single bond without affecting the aromatic naphthol ring. Portion-wise addition at low temperature is a critical safety and control measure to manage the exothermic reaction and prevent over-reduction or side reactions.
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-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.
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Quench the reaction by slowly adding distilled water.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base, 3-(2-Piperidinyl)-2-naphthol.
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Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
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Dissolve the purified free base in anhydrous diethyl ether and add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
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Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 3-(2-Piperidinyl)-2-naphthol hydrochloride as a solid.
Synthetic Workflow Diagram
Caption: Proposed two-step, one-pot synthesis of the target compound.
Potential Applications in Drug Discovery
The structural combination of a piperidine ring and a naphthol core suggests significant potential for biological activity. The literature on analogous structures provides a strong basis for hypothesizing the utility of 3-(2-Piperidinyl)-2-naphthol hydrochloride as a scaffold for drug development.
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G-Protein Coupled Receptor (GPCR) Antagonism: Naphthalene-based structures containing piperidine moieties have been successfully developed as high-affinity antagonists for receptors like P2Y14R, which is involved in inflammatory signaling.[9][10] The rigid naphthol core can serve as an anchor within a receptor binding pocket, while the piperidine substituent can be modified to fine-tune selectivity and affinity.
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Anticancer Agents: Piperidine derivatives are widely explored as anticancer drugs.[3] They are often designed to interact with key protein binding sites, and the "escape from flatland" approach—which favors more three-dimensional, saturated structures like piperidine—is a successful strategy in developing potent agents.[3] The naphthol portion could contribute through intercalation with DNA or by interacting with aromatic residues in enzyme active sites.
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Central Nervous System (CNS) Activity: The piperidine scaffold is a cornerstone of many CNS-active drugs. Its ability to carry substituents in defined stereochemical orientations is critical for interacting with neurotransmitter receptors and transporters. The lipophilicity of the naphthol group could facilitate crossing the blood-brain barrier, making this scaffold a candidate for developing agents targeting neurological disorders.
Conceptual Structure-Activity Relationship Diagram
Caption: Relationship between chemical moieties and potential bioactivity.
Conclusion
3-(2-Piperidinyl)-2-naphthol hydrochloride is a chemical entity that strategically combines two of medicinal chemistry's most productive scaffolds. Its physicochemical properties are well-defined, and its synthesis is achievable through established and reliable organic chemistry protocols, such as the reductive amination pathway detailed herein. The true value of this compound lies in its potential as a foundational scaffold for the development of novel therapeutics. The proven track record of both piperidine and naphthol derivatives in modulating a wide range of biological targets provides a strong rationale for its exploration in drug discovery programs targeting cancer, inflammation, and neurological diseases. This guide provides the necessary technical foundation for researchers to undertake such an investigation.
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